molecular formula C20H21NO2S2 B2555858 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide CAS No. 1798024-09-5

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide

Cat. No. B2555858
CAS RN: 1798024-09-5
M. Wt: 371.51
InChI Key: XBVWKPQPWJECOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, like TAK-603, are synthesized using various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The compound TAK-603 contains this thiophene ring, along with additional functional groups that contribute to its unique properties.


Chemical Reactions Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The specific reactions involved in the synthesis of TAK-603 would depend on the starting materials and conditions used.

Scientific Research Applications

Drug Examples

Notable drugs based on the thiophene framework include:

These applications highlight the versatility and significance of thiophene derivatives in various scientific and industrial contexts. Researchers continue to explore novel synthetic strategies and applications for these compounds . If you’d like further details or additional examples, feel free to ask! 😊

Future Directions

Thiophene-based analogs, like TAK-603, have potential applications in various fields, including medicinal chemistry, due to their diverse biological effects . Future research could explore these applications further, as well as develop new synthesis methods for these compounds.

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-2-17(14-6-4-3-5-7-14)20(23)21-12-16-8-9-18(25-16)19(22)15-10-11-24-13-15/h3-11,13,17,19,22H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVWKPQPWJECOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide

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